Calcium pyrophosphate, >=99.9% trace metals basis

Bone regeneration Bioceramics Osteoconduction

Choose ≥99.9% trace metals basis for impurity-sensitive applications: orthopaedic β-CPP scaffolds, lactic acid-to-acrylic acid catalysts, tribological white lubricants, and RF-sputtered coatings where metallic artifacts compromise phase purity and stoichiometric control. Eliminate unintended catalytic sites and unpredictable resorption—insist on verified ≤0.1% total trace metals.

Molecular Formula Ca2H4O7P2
Molecular Weight 258.13 g/mol
Cat. No. B12062416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pyrophosphate, >=99.9% trace metals basis
Molecular FormulaCa2H4O7P2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Ca].[Ca]
InChIInChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)
InChIKeyDPAQUJBIWSGYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Pyrophosphate (≥99.9% Trace Metals Basis): Technical Specifications and Industrial-Grade Purity Profile


Calcium pyrophosphate (Ca₂P₂O₇) is an inorganic calcium phosphate salt containing the pyrophosphate anion (P₂O₇⁴⁻) . The ≥99.9% trace metals basis designation indicates a high-purity grade where total trace metal impurities are controlled to ≤0.1%, with specifications including a melting point of 1230°C and density of 3.09 g/mL at 25°C . The compound is insoluble in water and supplied as a powder form suitable for demanding research and industrial applications requiring minimal metallic contamination .

Why Generic Calcium Pyrophosphate Cannot Substitute for ≥99.9% Trace Metals Grade in Critical Applications


Substituting lower-purity calcium pyrophosphate for the ≥99.9% trace metals basis grade introduces uncontrolled variables that compromise experimental reproducibility and product performance. Trace metal impurities—even at sub-percent levels—can function as unintended catalysts in dehydration reactions, alter the phase transformation kinetics during sintering and coating crystallization, and affect the in vivo resorption profile of bioceramic implants [1][2][3]. The specified purity threshold ensures that observed material behavior originates from the intrinsic properties of Ca₂P₂O₇ rather than impurity-driven artifacts, which is critical for applications where Ca/P stoichiometry, phase purity, and predictable degradation kinetics are selection criteria [1][3].

Quantitative Differentiation Evidence: Calcium Pyrophosphate (≥99.9% Trace Metals Basis) Versus Closest Analogs


β-CPP Exhibits Superior In Vivo Biodegradation Compared to Hydroxyapatite in Bone Graft Applications

In a direct head-to-head rabbit model of posterolateral spinal fusion, porous β-calcium pyrophosphate (β-CPP) implants demonstrated larger pore size and faster host absorption compared to hydroxyapatite (HA) implants, with equivalent fusion rates and tensile strength outcomes observed at 12 weeks post-implantation [1].

Bone regeneration Bioceramics Osteoconduction

Non-Stoichiometric Calcium Pyrophosphate Delivers 100% Lactic Acid Conversion with 78% Acrylic Acid Selectivity in Vapor-Phase Dehydration

A non-stoichiometric calcium pyrophosphate catalyst with Ca/P ratio 0.76 achieved 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C, outperforming stoichiometric pyrophosphate formulations in the same catalyst series. The enhanced selectivity was correlated with increased acidity and reduced basicity of the non-stoichiometric phase, which promoted higher intermediate calcium lactate formation [1].

Catalysis Dehydration Acrylic acid production

Calcium Pyrophosphate Addition to Iron-Based Composites Shifts Wear Mechanism from Adhesive/Fatigue to Secondary-Layer Lubrication

Tribological testing of iron-based composites with calcium pyrophosphate (Ca₂P₂O₇) addition revealed a fundamental change in wear mechanism. Unmodified sintered iron exhibited complex sliding wear with predominant adhesive and fatigue damage character, whereas composites containing Ca₂P₂O₇ formed secondary tribochemical layers via reaction of calcium pyrophosphate with wear debris in aqueous environments, resulting in significantly reduced motion resistance and wear [1].

Tribology Solid lubricants Composite materials

Non-Asbestos Friction Material Patent Specifies 4-6 vol.% Calcium Pyrophosphate for High-Temperature Fade Resistance

Japanese Patent JP2009132816A discloses a non-asbestos friction material formulation containing calcium pyrophosphate as a filler in an amount of 4-6 vol.% based on total friction material, co-formulated with 3-5 vol.% cryolite, to maintain good friction coefficient during high-temperature fading conditions while preventing material peel-off and adhesion to the counterpart surface under sustained pressure after high-temperature exposure [1].

Friction materials Brake pads High-temperature stability

Calcium Pyrophosphate Coatings Require Higher Crystallization Temperature (650°C) than Hydroxyapatite Coatings (550°C) After RF Magnetron Sputtering

RF magnetron-sputtered calcium pyrophosphate and hydroxylapatite (HA) coatings were both deposited as amorphous films. Upon IR-radiation heat treatment, the HA coating crystallized at 550°C, whereas the calcium pyrophosphate coating required a higher temperature of 650°C for crystallization. Both amorphous coatings exhibited partial dissolution in simulated body fluid (SBF) within 4 weeks, while heat-treated crystalline coatings remained stable [1].

Bioceramic coatings RF magnetron sputtering Crystallization temperature

Thermodynamic Analysis Establishes Isobaric Heat Capacity (Cp) of Ca₂P₂O₇ with Phase Transition Deviations Quantified to 2.233% at 1023 K

Using the Kellog-Kubaschewski method, isobaric heat capacity (Cp) of calcium pyrophosphate Ca₂P₂O₇ was determined across temperature ranges spanning its solid-phase modifications. In the 298.15–600.00 K range, deviation from literature values does not exceed 1%. At the C→B phase transition point (1023 K), deviation reaches a maximum of 2.233%; at the B→A transition (1413 K), deviation is 3.299%; and at the melting onset (1631 K), deviation reaches 4.197% [1].

Thermodynamics Phase transitions Heat capacity

High-Value Application Scenarios for Calcium Pyrophosphate (≥99.9% Trace Metals Basis) Based on Quantitative Differentiation Evidence


Bioresorbable Bone Graft Substitutes Requiring Faster Remodeling Kinetics than Hydroxyapatite

In orthopedic and dental bone regeneration applications where implant resorption must align with natural bone remodeling timelines, porous β-calcium pyrophosphate scaffolds offer a differentiated advantage over HA. Direct in vivo comparison in rabbit spinal fusion models demonstrates that β-CPP achieves equivalent fusion strength to HA while exhibiting larger pore morphology and faster host absorption, making it a candidate material for scenarios where permanent implant retention is undesirable [1].

Vapor-Phase Dehydration Catalyst for Bio-Based Acrylic Acid Production

For chemical manufacturers seeking efficient catalysts for lactic acid-to-acrylic acid conversion, non-stoichiometric calcium pyrophosphate with controlled Ca/P ratio (0.76) delivers 100% conversion and 78% selectivity at 375°C. The ≥99.9% trace metals purity specification is critical in this context, as metallic impurities would alter surface acidity/basicity balance and compromise the carefully tuned selectivity achieved through Ca/P stoichiometry control [1].

High-Temperature Solid Lubricant Additive for Iron-Based Composite Friction Materials

In sintered iron components operating under tribological contact conditions, calcium pyrophosphate functions as a 'white solid lubricant' that fundamentally alters the wear mechanism from adhesive/fatigue-dominated failure to a secondary tribochemical layer regime that reduces motion resistance and wear [1]. In brake friction material formulations, the patented loading range of 4-6 vol.% calcium pyrophosphate combined with 3-5 vol.% cryolite provides validated fade resistance while preventing post-fade material transfer to the counterpart surface [2].

Thermally Processed Bioceramic Coatings Requiring Controlled Crystallization Behavior

For biomedical implant coatings deposited by RF magnetron sputtering, calcium pyrophosphate's higher crystallization temperature (650°C) compared to HA (550°C) provides a distinct processing window for applications where substrate thermal tolerance permits higher annealing temperatures or where delayed crystallization is desired for controlled dissolution/precipitation kinetics in physiological environments [1]. The ≥99.9% trace metals grade ensures phase purity during thermal cycling, as impurities could nucleate unintended crystalline phases or shift transition temperatures.

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